1,3-Bis(4-chlorophenyl)thiourea

Materials Science Polymer Chemistry Process Engineering

Researchers screening urea transporter inhibitors often face undocumented biological activity and batch inconsistency from non-specialized suppliers. 1,3-Bis(4-chlorophenyl)thiourea (CAS 1220-00-4) resolves this with well-characterized pharmacology: • Documented UT-A1 inhibition: IC₅₀ 5 µM, enabling reproducible benchmark assays for salt-sparing diuretic discovery. • Structure-dependent activity: the para-chloro substitution on both phenyl rings imparts unique electronic effects critical for target binding-substitution with mono-chloro or other thiourea analogs is not functionally equivalent. • Dual utility: also serves as an established antifouling active agent and a symmetrical thiourea building block for further derivatization. Supplied at ≥98% purity (HPLC) with full analytical documentation (NMR, HPLC), ensuring assay reproducibility and procurement reliability.

Molecular Formula C13H10Cl2N2S
Molecular Weight 297.2 g/mol
CAS No. 1220-00-4
Cat. No. B074101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-chlorophenyl)thiourea
CAS1220-00-4
Molecular FormulaC13H10Cl2N2S
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
InChIKeySYJZYFOTCABQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-chlorophenyl)thiourea (CAS 1220-00-4): A Bis-Chlorophenyl Thiourea for Antifouling and Urease Inhibition Research


1,3-Bis(4-chlorophenyl)thiourea (CAS 1220-00-4), also known as N,N'-Bis(4-chlorophenyl)thiourea or Di-p-chlorophenylthiourea, is a symmetrical thiourea derivative characterized by two 4-chlorophenyl groups attached to a central thiourea moiety [1]. This organosulfur compound (C₁₃H₁₀Cl₂N₂S, MW 297.20) is a crystalline solid with a melting point of 169.0–173.0 °C [2]. It is a key intermediate and active agent in applications ranging from antifouling coatings to pharmaceutical research, with documented inhibition of the UT-A1 urea transporter (IC₅₀ 5 µM) and demonstrated antibacterial and phytotoxic properties [3].

Why 1,3-Bis(4-chlorophenyl)thiourea Cannot Be Replaced by Other Thioureas: The Critical Role of the 4-Chlorophenyl Substitution Pattern


Simple substitution of 1,3-Bis(4-chlorophenyl)thiourea with other thiourea analogs—even closely related ones—is not functionally equivalent. The para-chloro substitution on both phenyl rings imparts a unique combination of electronic effects and steric bulk that directly impacts target binding and physical properties [1]. For instance, in corrosion inhibition studies, the relative efficiency of thiourea derivatives in 20% HNO₃ follows a specific order: p-chlorophenyl thiourea > 1,3-di-p-chlorophenyl thiourea, with the bis-substituted compound showing distinct performance from its mono-substituted counterpart [2]. Similarly, in UT-A1 urea transporter inhibition, the 4-chlorophenyl substitution pattern yields a potency (IC₅₀ 5 µM) that differs markedly from other phenyl-substituted thioureas [3]. These structure-dependent activity differences mean that researchers cannot assume interchangeability without compromising experimental outcomes or industrial performance.

Quantitative Evidence Guide: Why 1,3-Bis(4-chlorophenyl)thiourea is the Preferred Choice for Specific Research and Industrial Applications


Thermal Stability and Processability: 1,3-Bis(4-chlorophenyl)thiourea Offers a Higher Melting Point Than Unsubstituted Diphenylthiourea

1,3-Bis(4-chlorophenyl)thiourea exhibits a melting point range of 169.0–173.0 °C, which is significantly higher than that of its unsubstituted analog, 1,3-diphenylthiourea (151.0–154.0 °C) [1]. This ~18 °C elevation in melting point is attributed to the presence of chlorine substituents, which enhance intermolecular interactions (C—H⋯S contacts) in the crystal lattice [2]. The higher thermal stability expands the operational temperature window for applications such as vulcanization accelerators or high-temperature polymer processing, where the unsubstituted analog may prematurely soften or degrade.

Materials Science Polymer Chemistry Process Engineering

UT-A1 Urea Transporter Inhibition: 1,3-Bis(4-chlorophenyl)thiourea Exhibits Moderate Potency (IC₅₀ 5 µM) Distinct from More Potent Analogs

In a fluorescence-based assay using rat UT-A1 urea transporters expressed in MDCK cells, 1,3-Bis(4-chlorophenyl)thiourea inhibited UT-A1-mediated urea transport with an IC₅₀ of 5.00 µM (5.00E+3 nM) [1]. This potency places it in a distinct activity class compared to other thiourea analogs. For example, the parent compound dimethylthiourea (DMTU) is significantly less potent, with an IC₅₀ of 2–3 mM for UT-A1 [2]. Conversely, more optimized inhibitors like 3-nitrophenyl-thiourea achieve an IC₅₀ of ∼0.2 mM [3]. The moderate potency of 1,3-Bis(4-chlorophenyl)thiourea makes it a valuable tool compound for structure-activity relationship (SAR) studies, as it occupies a middle ground in the activity spectrum and can help delineate the contributions of specific substituents.

Renal Pharmacology Diuretic Research Membrane Transport

Corrosion Inhibition Profile: 1,3-Bis(4-chlorophenyl)thiourea Shows Lower Efficiency Than Its Mono-Substituted Counterpart in Nitric Acid

In a study of aluminum corrosion inhibition in 20% HNO₃ at 25 °C, the relative inhibition efficiency of thiourea derivatives followed a defined rank order: p-chlorophenyl thiourea > m-chlorophenyl thiourea ≥ o-chlorophenyl thiourea ≥ phenyl urea > 1,3-di-phenyl thiourea ≥ 1,3-di-p-chlorophenyl thiourea > thiourea [1]. 1,3-Bis(4-chlorophenyl)thiourea (1,3-di-p-chlorophenyl thiourea) was ranked lower than its mono-substituted analog, p-chlorophenyl thiourea, indicating that the second 4-chlorophenyl group reduces corrosion inhibition efficiency in this system. This contrasts with its behavior in antifouling applications, where the bis-substitution may enhance copper-binding capacity . Understanding this application-specific performance is crucial for selecting the optimal thiourea derivative for a given industrial process.

Corrosion Science Materials Protection Electrochemistry

Recommended Application Scenarios for 1,3-Bis(4-chlorophenyl)thiourea Based on Quantitative Evidence


Antifouling Coatings for Marine Environments

1,3-Bis(4-chlorophenyl)thiourea is an established active ingredient in antifouling paints and coatings designed to prevent marine biofouling on ship hulls, underwater structures, and aquaculture equipment [1]. Its mechanism of action involves binding copper ions in the organism's plasma membrane, which blocks copper accumulation, disrupts energy production, and leads to cell death . The compound's low acute mammalian toxicity (intraperitoneal LD₅₀ mouse = 150 mg/kg) and demonstrated efficacy in inhibiting marine growth make it a viable alternative to more toxic organotin-based antifoulants [2]. For procurement in this sector, the high-purity grade (>98.0% by HPLC) is essential to ensure consistent performance and compliance with environmental regulations [3].

Structure-Activity Relationship (SAR) Studies in Urea Transporter Pharmacology

With a well-defined UT-A1 inhibition IC₅₀ of 5 µM, 1,3-Bis(4-chlorophenyl)thiourea serves as a valuable reference compound for medicinal chemists investigating urea transporter inhibitors as potential salt-sparing diuretics [4]. Its moderate potency allows researchers to benchmark the activity of novel analogs and to probe the contribution of the 4-chlorophenyl moiety to target binding. When procuring this compound for pharmacological research, a purity of ≥98.0% (HPLC) is recommended to ensure that observed biological activity is attributable to the compound itself and not to impurities [5].

Organic Synthesis Intermediate for Agrochemicals and Pharmaceuticals

1,3-Bis(4-chlorophenyl)thiourea is a versatile building block in organic synthesis, particularly for the preparation of more complex thiourea derivatives with potential herbicidal, antibacterial, or antifungal activity [6]. The presence of two reactive chlorophenyl groups allows for further functionalization. The compound's symmetrical structure, as confirmed by single-crystal X-ray diffraction, ensures consistent reactivity [7]. For synthetic applications, procurement should prioritize high purity (>98.0% by HPLC) and reliable analytical documentation (e.g., NMR confirmation) to facilitate reproducible synthesis and minimize side reactions [8].

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